GPR40 AgoPAM AP5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

GPR40 AgoPAM AP5 is a potent and selective agonist of the G-protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1). This compound is characterized by its positive allosteric modulation, which enhances the receptor’s response to its endogenous ligands. This compound has shown significant potential in the treatment of type 2 diabetes by stimulating insulin and incretin secretion, thereby improving glucose homeostasis .

Vorbereitungsmethoden

The synthesis of GPR40 AgoPAM AP5 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic route typically includes:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group transformations.

Introduction of Functional Groups: Specific functional groups are introduced to the core structure to enhance the compound’s activity and selectivity. This step often involves the use of reagents such as organometallic compounds and protecting groups.

Purification and Characterization: The final product is purified using techniques such as chromatography and recrystallization. .

Analyse Chemischer Reaktionen

GPR40 AgoPAM AP5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Typical reagents include halogens and nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments

Wissenschaftliche Forschungsanwendungen

GPR40 AgoPAM AP5 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the pharmacology of GPR40 and its role in glucose metabolism.

Biology: The compound is utilized in biological studies to investigate the signaling pathways and physiological effects mediated by GPR40 activation.

Medicine: this compound is being explored as a potential therapeutic agent for type 2 diabetes due to its ability to enhance insulin and incretin secretion.

Industry: The compound is used in the development of new drugs targeting GPR40 for the treatment of metabolic disorders

Wirkmechanismus

GPR40 AgoPAM AP5 exerts its effects by binding to the GPR40 receptor, which is primarily expressed in pancreatic beta cells and enteroendocrine cells in the gut. Upon binding, the compound enhances the receptor’s response to endogenous fatty acids, leading to increased secretion of insulin and incretins such as glucagon-like peptide-1 (GLP-1). This results in improved glucose homeostasis and reduced blood glucose levels .

Vergleich Mit ähnlichen Verbindungen

GPR40 AgoPAM AP5 is unique compared to other GPR40 agonists due to its positive allosteric modulation, which provides a more robust and sustained activation of the receptor. Similar compounds include:

TAK-875: A partial agonist of GPR40 that was discontinued due to liver toxicity concerns.

AMG 837: Another partial agonist with a different pharmacological profile.

AM-1638: An AgoPAM similar to this compound but with distinct structural features and activity

This compound stands out due to its high potency, selectivity, and favorable pharmacokinetic properties, making it a promising candidate for further development in the treatment of metabolic disorders.

Eigenschaften

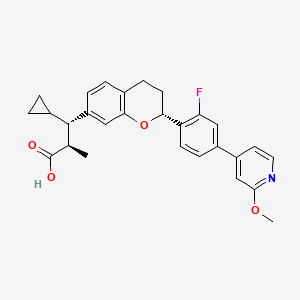

Molekularformel |

C28H28FNO4 |

|---|---|

Molekulargewicht |

461.5 g/mol |

IUPAC-Name |

(2R,3S)-3-cyclopropyl-3-[(2R)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid |

InChI |

InChI=1S/C28H28FNO4/c1-16(28(31)32)27(18-4-5-18)21-6-3-17-8-10-24(34-25(17)14-21)22-9-7-19(13-23(22)29)20-11-12-30-26(15-20)33-2/h3,6-7,9,11-16,18,24,27H,4-5,8,10H2,1-2H3,(H,31,32)/t16-,24-,27-/m1/s1 |

InChI-Schlüssel |

ABSKJGYIWZMOAF-FLFAQTGJSA-N |

Isomerische SMILES |

C[C@H]([C@H](C1CC1)C2=CC3=C(CC[C@@H](O3)C4=C(C=C(C=C4)C5=CC(=NC=C5)OC)F)C=C2)C(=O)O |

Kanonische SMILES |

CC(C(C1CC1)C2=CC3=C(CCC(O3)C4=C(C=C(C=C4)C5=CC(=NC=C5)OC)F)C=C2)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine](/img/structure/B11934759.png)

![(3R)-3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11934789.png)

![1-[[(2R,3R,4R)-4-fluoro-3-methyl-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11934816.png)

![N-[(2R,3S)-4-[(3R,4aR,8aR)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B11934840.png)

![(4S,8R,9R,22S,25S,55R,56S)-7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-(3,4,5-trihydroxyoxan-2-yl)oxy-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.211,14.222,25.134,38.01,46.04,9.027,32.037,42.045,53]octapentacont-44-ene-2,16,20-trione](/img/structure/B11934845.png)

![[(4aS)-4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B11934858.png)